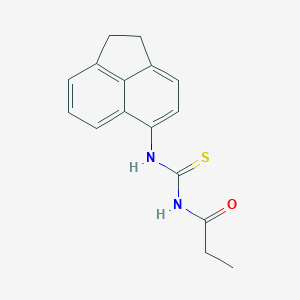
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide, also known as DACTP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2010 by a team of researchers led by Dr. Liangren Zhang at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. Since then, DACTP has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide involves its ability to modulate various signaling pathways in cells. In cancer cells, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been shown to activate the p38 MAPK pathway, which leads to the induction of apoptosis. In inflammation research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been found to inhibit the activation of NF-κB signaling, which is a key pathway involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been found to have various biochemical and physiological effects in cells and animal models. In cancer research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling. In neurodegenerative disease research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been shown to protect against oxidative stress and improve cognitive function.
实验室实验的优点和局限性
The advantages of using N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide in lab experiments include its ability to selectively target cancer cells and modulate various signaling pathways in cells. However, the limitations of using N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide include its low solubility in water and potential toxicity at high concentrations.
未来方向
For research on N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide include its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further studies are needed to investigate the optimal dosing and delivery methods of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide and its potential side effects. Additionally, the development of analogs of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide may provide new insights into its mechanism of action and therapeutic potential.
合成方法
The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide involves a multi-step process that starts with the reaction of 1,2-dihydroacenaphthylene with thionyl chloride to form 1,2-dihydroacenaphthylen-5-ylchloride. This intermediate is then reacted with propanoyl chloride to form N-(1,2-dihydroacenaphthylen-5-ylcarbonyl)propanamide, which is subsequently treated with thiourea to form N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide.
科学研究应用
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has revealed that N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling. In neurodegenerative disease research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been found to protect against oxidative stress and improve cognitive function.
属性
产品名称 |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide |
|---|---|
分子式 |
C16H16N2OS |
分子量 |
284.4 g/mol |
IUPAC 名称 |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide |
InChI |
InChI=1S/C16H16N2OS/c1-2-14(19)18-16(20)17-13-9-8-11-7-6-10-4-3-5-12(13)15(10)11/h3-5,8-9H,2,6-7H2,1H3,(H2,17,18,19,20) |
InChI 键 |
OQTVYCSFHPREPU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=C2C=CC=C3C2=C(CC3)C=C1 |
规范 SMILES |
CCC(=O)NC(=S)NC1=CC=C2CCC3=C2C1=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
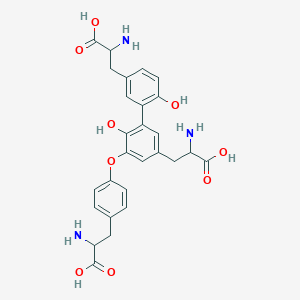
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)
![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
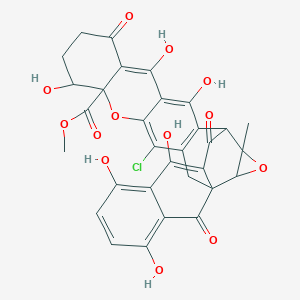
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)
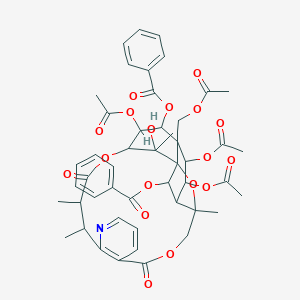


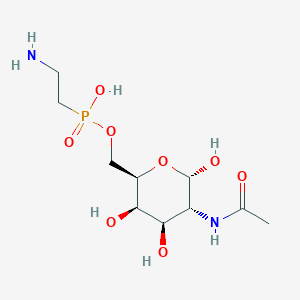
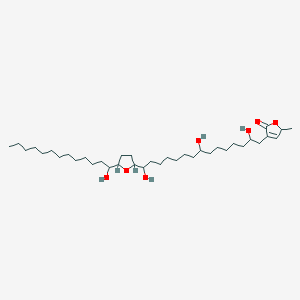
![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)